Product packaging for Ammonium 3-phenyldithiocarbazate(Cat. No.:CAS No. 18995-90-9)

Ammonium 3-phenyldithiocarbazate

Cat. No.: B100057
CAS No.: 18995-90-9
M. Wt: 201.3 g/mol
InChI Key: QRYXMAGMGSGSRX-UHFFFAOYSA-N
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Description

Ammonium 3-phenyldithiocarbazate is a chemical research reagent belonging to the organosulfur family of dithiocarbamates, which are recognized for their versatile coordination chemistry and ability to form stable complexes with a wide range of metal ions . This compound is offered For Research Use Only and is not intended for diagnostic, therapeutic, or personal applications. Dithiocarbamates are typically synthesized from amines and carbon disulfide under basic conditions . As a research tool, this salt is primarily valued in coordination chemistry for synthesizing novel metal complexes, where it can act as a chelating ligand . The potential research applications for compounds in this class are extensive. In materials science, metal dithiocarbamate complexes are explored as single-source precursors for the synthesis of metal sulfide nanoparticles and thin films . In environmental science, similar compounds are investigated for their capacity to chelate and remediate heavy metals from solutions . In medicinal research, certain dithiocarbamate derivatives are studied for their biological activity, including enzyme inhibition properties . Researchers are advised to handle this reagent appropriately, as some ammonium dithiocarbamate salts can be air- and temperature-sensitive and may require refrigeration for storage to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H11N3S2 B100057 Ammonium 3-phenyldithiocarbazate CAS No. 18995-90-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

azanium;N-anilinocarbamodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2S2.H3N/c10-7(11)9-8-6-4-2-1-3-5-6;/h1-5,8H,(H2,9,10,11);1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRYXMAGMGSGSRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NNC(=S)[S-].[NH4+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80172431
Record name Carbazic acid, dithio-3-phenyl-, ammonium salt
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Molecular Weight

201.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18995-90-9
Record name Carbazic acid, dithio-3-phenyl-, ammonium salt
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbazic acid, dithio-3-phenyl-, ammonium salt
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PHENYLHYDRAZINOCARBODITHIOIC ACID, AMMONIUM SALT
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Synthetic Methodologies for Ammonium 3 Phenyldithiocarbazate and Its Derivatives

Established Synthetic Pathways for Dithiocarbazates and Related Species

The synthesis of dithiocarbazates is a well-established area of organic chemistry with a variety of reported methods. These methods can be broadly categorized into conventional routes and more contemporary green chemistry approaches.

Conventional Synthetic Routes

The most common and long-standing method for the synthesis of dithiocarbazates involves the reaction of a hydrazine (B178648) derivative with carbon disulfide in the presence of a base. This reaction is typically carried out in an organic solvent, such as ethanol or methanol (B129727). The base, often an alkali metal hydroxide or a tertiary amine, acts as a proton scavenger, facilitating the nucleophilic attack of the hydrazine on the carbon disulfide. For the synthesis of ammonium (B1175870) salts of dithiocarbazic acids, aqueous or alcoholic ammonia (B1221849) is commonly employed. The general reaction scheme is as follows:

R-NH-NH₂ + CS₂ + NH₃ → [R-NH-NH-CSS]⁻[NH₄]⁺

This method is widely applicable and can be used to synthesize a variety of N-substituted dithiocarbazates by simply varying the starting hydrazine.

Another conventional approach involves the reaction of a dithiocarbamate (B8719985) with a hydrazine. However, this method is less common for the direct synthesis of dithiocarbazates.

Green Chemistry Approaches in Dithiocarbazate Synthesis

In recent years, there has been a growing emphasis on the development of environmentally benign synthetic methods. In the context of dithiocarbazate synthesis, several green chemistry approaches have been explored to minimize the use of hazardous solvents and reagents, and to improve energy efficiency.

One notable green approach is the use of water as a solvent. nih.gov Water is an ideal green solvent due to its non-toxic, non-flammable, and readily available nature. The synthesis of dithiocarbazates can be effectively carried out in aqueous media, often leading to high yields and simplified work-up procedures.

Microwave-assisted synthesis is another powerful green technique that has been applied to the synthesis of various organic compounds, including dithiocarbazates. nih.govyoutube.com Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and often improved yields compared to conventional heating methods. nih.gov This is attributed to the efficient and uniform heating of the reaction mixture by microwaves. nih.gov

Solvent-free synthesis, or solid-state synthesis, is another green methodology that eliminates the need for a solvent altogether. youtube.com Reactants are mixed and ground together, and the reaction is initiated by mechanical force or gentle heating. This approach reduces waste and can lead to the formation of products with high purity.

Synthesis of Ammonium 3-phenyldithiocarbazate

The synthesis of this compound follows the general principle of dithiocarbazate formation from a hydrazine, carbon disulfide, and a base.

Precursor Selection and Reaction Conditions

The key precursors for the synthesis of this compound are:

Phenylhydrazine (C₆H₅NHNH₂): This provides the "phenyl" and "hydrazine" backbone of the target molecule.

Carbon Disulfide (CS₂): This reagent provides the dithiocarbamate moiety.

Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH): This acts as the base to facilitate the reaction and forms the ammonium counter-ion.

The reaction is typically carried out in a suitable solvent that can dissolve the reactants. Ethanol, methanol, or aqueous ethanol are commonly used. The reaction is generally performed at a low temperature, often with cooling in an ice bath, to control the exothermic reaction between phenylhydrazine and carbon disulfide.

A typical procedure involves the slow addition of carbon disulfide to a cooled solution of phenylhydrazine in an ammoniacal solvent. The product, this compound, precipitates from the reaction mixture and can be isolated by filtration.

ReactantRoleMolar Ratio (Typical)
PhenylhydrazineNucleophile/Backbone1
Carbon DisulfideElectrophile/Source of CSS group1-1.2
Ammonia/Ammonium HydroxideBase/Counter-ion sourceExcess

Optimization of Synthetic Yield and Purity

Several factors can be optimized to maximize the yield and purity of this compound:

Temperature: Maintaining a low temperature during the addition of carbon disulfide is crucial to prevent the formation of side products. Temperatures are typically kept between 0 and 10 °C.

Stoichiometry: While a 1:1 molar ratio of phenylhydrazine to carbon disulfide is theoretically required, a slight excess of carbon disulfide can sometimes be used to ensure complete conversion of the hydrazine.

Reaction Time: The reaction is generally rapid, but allowing the mixture to stir for a period after the addition of reactants can ensure the completion of the reaction.

Solvent: The choice of solvent can influence the solubility of the product and the ease of its isolation. A solvent in which the product is sparingly soluble is ideal for achieving high recovery by filtration.

Purity of Reactants: The use of high-purity starting materials is essential for obtaining a pure product and avoiding side reactions.

The purity of the synthesized this compound can be assessed by techniques such as melting point determination and spectroscopic methods (e.g., IR, NMR). Recrystallization from a suitable solvent can be employed for further purification if necessary.

ParameterConditionEffect on Yield/Purity
Temperature0-10 °CMinimizes side reactions, improves purity
Reactant RatioSlight excess of CS₂Can improve yield by driving the reaction to completion
SolventEthanol/WaterAffects product solubility and ease of isolation
Reaction Time1-3 hoursEnsures complete reaction

Derivatization Strategies from this compound

This compound is a versatile intermediate that can be used to synthesize a variety of derivatives. A primary derivatization strategy involves the formation of Schiff bases through condensation with aldehydes and ketones. researchgate.net

The reaction involves the nucleophilic attack of the terminal nitrogen atom of the dithiocarbazate on the carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule. This reaction is typically carried out in a protic solvent like ethanol and is often catalyzed by a small amount of acid.

[R-NH-NH-CSS]⁻[NH₄]⁺ + R'CHO → R-N=C(R')-NH-CSSH + NH₃ + H₂O

These Schiff base derivatives are of significant interest due to their diverse biological activities. The properties of the resulting Schiff base can be tuned by varying the structure of the aldehyde or ketone used in the condensation reaction.

Another derivatization pathway involves the S-alkylation of the dithiocarbazate moiety. The dithiocarbazate anion can react with alkyl halides to form S-alkyl esters of 3-phenyldithiocarbazic acid.

[R-NH-NH-CSS]⁻[NH₄]⁺ + R'X → R-NH-NH-CSSR' + NH₄X

These S-alkylated derivatives are also valuable precursors for the synthesis of other heterocyclic compounds.

Derivative TypeReagentReaction Condition
Schiff BasesAldehydes, KetonesEthanol, Acid catalyst
S-Alkyl EstersAlkyl HalidesPolar aprotic solvent

Schiff Base Formation and Condensation Reactions

One of the most important and widely utilized reactions of dithiocarbazate derivatives is the formation of Schiff bases, also known as imines or azomethines. nih.govnih.gov This class of compounds is synthesized through the condensation reaction of an S-substituted dithiocarbazate with an aldehyde or a ketone. nih.govresearchgate.net The reaction involves the nucleophilic attack of the terminal nitrogen atom (-NH2) of the dithiocarbazate onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-N=CH-) or (-N=CR1R2) group. nih.gov

The synthesis is straightforward and can be carried out under various conditions. Conventional methods often involve refluxing the reactants in a suitable solvent, such as ethanol, sometimes with a catalytic amount of acid like glacial acetic acid. In recent years, more environmentally friendly or "green" synthetic methods have also been successfully employed. These include microwave irradiation, grinding, and the use of natural acid catalysts like lemon juice, which can lead to shorter reaction times and higher yields. researchgate.net

A wide range of carbonyl compounds can be used, leading to a diverse library of Schiff base derivatives. Examples include aromatic aldehydes such as salicylaldehyde and 2-thiophenecarboxaldehyde, as well as various dicarbonyl compounds. nih.govresearchgate.net The resulting Schiff bases are valuable not only as final products but also as versatile intermediates for the synthesis of more complex molecules, particularly heterocyclic compounds. nih.govresearchgate.net

Table 1: Examples of Schiff Bases Derived from S-Substituted Dithiocarbazates
Dithiocarbazate PrecursorCarbonyl CompoundReaction ConditionsResulting Schiff Base Type
S-methyl dithiocarbazateGlyoxalCondensationMacroacyclic Schiff Base
S-benzyl dithiocarbazateDiacetyl (2,3-butanedione)CondensationMacroacyclic Schiff Base
S-methyl dithiocarbazate2,3-HexanedioneCondensationMacroacyclic Schiff Base
S-benzyl dithiocarbazateSalicylaldehydeConventional RefluxBidentate NS Schiff Base

Cycloaddition Reactions Leading to Heterocyclic Compounds

The derivatives of dithiocarbazate are excellent precursors for the synthesis of a variety of heterocyclic compounds through cycloaddition and cyclization reactions. These reactions build upon the reactive functionalities of the dithiocarbazate backbone or its Schiff base derivatives to construct five, six, or seven-membered rings containing nitrogen, sulfur, and oxygen atoms.

Cyclization to Five-Membered Heterocycles: Dithiocarbazate derivatives can be readily cyclized to form important five-membered heterocyclic rings such as 1,3,4-thiadiazoles and pyrazoles. researchgate.netsbq.org.brmdpi.com The synthesis of 2,5-disubstituted-1,3,4-thiadiazoles can be achieved by reacting S-substituted dithiocarbazates with reagents like chloroacetylchloride. sbq.org.br The reaction proceeds through an intermediate that subsequently cyclizes to form the stable aromatic thiadiazole ring. sbq.org.br Similarly, pyrazole derivatives can be synthesized. A reported method involves the cyclization of a polymer-bound dithiocarbazate with electrophiles like 3-ethoxyacrylonitriles to produce 5-amino-1-(substituted thiocarbamoyl)pyrazoles. nih.gov

Another powerful method for synthesizing five-membered rings is the [3+2] dipolar cycloaddition. uchicago.eduwikipedia.org In this type of reaction, a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. wikipedia.org Schiff bases derived from dithiocarbazates can react with sodium azide (a source of the azide 1,3-dipole) to yield tetrazole derivatives, demonstrating their utility in these powerful ring-forming reactions. uobaghdad.edu.iq

Synthesis of Seven-Membered Heterocycles: Schiff bases derived from dithiocarbazates can also undergo reactions to form larger heterocyclic rings. For instance, the reaction of these Schiff bases with phthalic anhydride in a solvent like dry benzene can lead to the formation of 1,3-oxazepine derivatives, which are seven-membered heterocyclic compounds. uobaghdad.edu.iq This transformation is believed to proceed via a pericyclic mechanism. uobaghdad.edu.iq

Table 2: Heterocyclic Synthesis from Dithiocarbazate Derivatives
Starting DerivativeReagentResulting HeterocycleReaction Type
S-substituted dithiocarbazateChloroacetylchloride1,3,4-ThiadiazoleCyclization
Polymer-bound dithiocarbazate3-EthoxyacrylonitrilePyrazoleCyclization
Schiff Base DerivativeSodium AzideTetrazole[3+2] Cycloaddition
Schiff Base DerivativePhthalic Anhydride1,3-OxazepinePericyclic Reaction/Cyclization

Other Functionalization and Modification Reactions

Beyond Schiff base formation and cycloadditions, the dithiocarbazate structure can undergo other functionalization reactions to modify its properties and reactivity.

S-Alkylation and S-Arylation: The most fundamental functionalization of this compound is the alkylation or arylation of the thiol sulfur atom. The parent ammonium salt is typically reacted with an alkyl halide (e.g., methyl iodide, benzyl chloride) or an aryl halide in the presence of a base to yield the corresponding S-substituted dithiocarbazate ester. This step is crucial as it converts the dithiocarboxylate salt into a stable, neutral molecule that is soluble in organic solvents and serves as the primary starting material for most of the subsequent reactions, including the synthesis of Schiff bases and heterocycles. nih.govresearchgate.net

N-Acylation: The nitrogen atoms of the hydrazine moiety can also be functionalized. Acylation of the nitrogen atom can be achieved by reacting the dithiocarbazate derivative with acylating agents like acid chlorides or anhydrides. This modification introduces a carbonyl group, which can alter the electronic properties and coordination ability of the molecule. For example, S-benzyl-dithiocarbazate can be reacted with anisoyl chloride to produce S-benzyl-α-N-(anisoyl) dithiocarbazate, a tridentate chelating agent. researchgate.net

Table 3: Functionalization of the Dithiocarbazate Core
Starting MaterialReagentReaction TypeProduct
This compoundMethyl IodideS-AlkylationS-methyl-3-phenyldithiocarbazate
This compoundBenzyl ChlorideS-AlkylationS-benzyl-3-phenyldithiocarbazate
S-benzyl-dithiocarbazateAnisoyl ChlorideN-AcylationS-benzyl-α-N-(anisoyl) dithiocarbazate

Advanced Spectroscopic and Crystallographic Elucidation of Molecular and Supramolecular Structure

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the characteristic functional groups within the ammonium (B1175870) 3-phenyldithiocarbazate structure. These methods probe the vibrational and rotational modes of molecules, yielding a unique spectral fingerprint.

The IR spectrum of ammonium 3-phenyldithiocarbazate is expected to display a series of distinct absorption bands corresponding to the vibrations of its constituent parts: the ammonium cation (NH₄⁺) and the 3-phenyldithiocarbazate anion. The absence of a characteristic S-H stretching band, typically found between 2500-2650 cm⁻¹, suggests that in the solid state, the molecule predominantly exists in its thione form rather than the thiol tautomer. ekb.eg

Key vibrational modes anticipated in the IR spectrum include the N-H stretching of the ammonium ion and the N-H groups of the dithiocarbazate backbone, typically observed in the 3400-3100 cm⁻¹ region. Vibrations associated with the aromatic phenyl ring (C-H and C=C stretching) appear in their characteristic regions. The crucial ν(C=S) stretching vibration, indicative of the thione group, is a key marker found in the 1050-1250 cm⁻¹ range, while C-N and N-N stretching vibrations also provide structural confirmation.

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
ν(N-H)Ammonium (NH₄⁺) & Amine (N-H)3400 - 3100
ν(C-H)Aromatic Ring3100 - 3000
ν(C=C)Aromatic Ring1600 - 1450
δ(N-H)Amine (N-H)1650 - 1550
ν(C-N)C-N Linkage1350 - 1250
ν(C=S)Thione1250 - 1050
ν(N-N)N-N Linkage1100 - 900

Raman spectroscopy serves as a complementary technique to IR, providing information on the polarizability of molecular bonds. For this compound, the symmetric vibrations and those involving less polar bonds, such as the C=S and S-S (if present in a disulfide derivative) bonds, are often more prominent in the Raman spectrum. The symmetric stretching of the aromatic ring is typically a strong band. The N-H stretching modes of the ammonium ion are also Raman active. The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Solution-State Analysis

NMR spectroscopy is a powerful tool for elucidating the precise connectivity and electronic structure of molecules in solution. For this compound, ¹H and ¹³C NMR provide definitive evidence for the molecular structure and can be used to study dynamic processes such as tautomerism.

In the ¹H NMR spectrum, the protons of the phenyl group are expected to appear as multiplets in the aromatic region (typically δ 7.0-8.0 ppm). The protons associated with the N-H groups of the dithiocarbazate backbone would likely appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. The protons of the ammonium cation may also be observable, often as a broad signal.

The ¹³C NMR spectrum provides key information about the carbon skeleton. The carbons of the phenyl ring will resonate in the δ 120-140 ppm range. A particularly diagnostic signal is that of the thione carbon (C=S), which is expected to appear significantly downfield, often in the range of δ 195-210 ppm, due to the deshielding effect of the sulfur atom. orientjchem.orgresearchgate.net

Table 2: Expected NMR Chemical Shifts (δ) for the 3-Phenyldithiocarbazate Anion

NucleusGroupExpected Chemical Shift (ppm)
¹HAromatic (C-H)7.0 - 8.0
¹HAmine (N-H)Variable, broad
¹³CAromatic (C)120 - 140
¹³CThione (C=S)195 - 210

Dithiocarbazate derivatives can exist in a tautomeric equilibrium between the thione (C=S) and thiol (C-SH) forms. This dynamic process is influenced by factors such as the solvent, pH, and temperature. buketov.edu.kz In neutral and acidic media, the thione form is generally the predominant species. scispace.com

NMR spectroscopy is an excellent method for studying this equilibrium. In the thione form, the molecule possesses a C=S double bond, while the thiol form has a C-S single bond and an S-H group. The transition between these forms can be monitored by changes in the NMR spectra. For instance, the disappearance of the highly deshielded ¹³C signal for the C=S carbon and the appearance of a new signal at a more shielded position would indicate a shift towards the thiol form. Similarly, the emergence of a signal for the S-H proton in the ¹H NMR spectrum would confirm the presence of the thiol tautomer. In many cases, the equilibrium may be slow enough on the NMR timescale to allow for the observation of signals from both tautomers simultaneously.

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by absorptions arising from π→π* and n→π* transitions. The phenyl ring and the N-C=S chromophore of the dithiocarbazate moiety are the primary contributors to these transitions.

The high-energy, intense absorption bands, typically observed in the ultraviolet region (250-350 nm), are assigned to π→π* transitions within the aromatic system and the dithiocarbazate fragment. researchgate.net A lower energy, less intense band, often appearing on the edge of the visible region, can be attributed to the n→π* transition involving the non-bonding electrons on the sulfur and nitrogen atoms. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity. Information regarding the emission (fluorescence or phosphorescence) properties of this specific compound is not widely available and would require dedicated photophysical studies.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within a molecule. For compounds like this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π→π* and n→π* transitions associated with the aromatic phenyl ring and the dithiocarbazate moiety.

In studies of similar dithiocarbazate Schiff base ligands in solvents like DMSO, high-intensity peaks are observed in the ultraviolet region. nih.gov For instance, a related ligand, S-4-methylbenzyl-β-N-(2-methoxybenzylmethylene)dithiocarbazate, exhibits a strong absorption at 356 nm, which is attributed to both n→π* and π→π* transitions. nih.gov These transitions involve the lone pair of electrons on the nitrogen and sulfur atoms, as well as the π-electron system of the phenyl ring. nih.gov The presence of the phenyl group conjugated with the dithiocarbazate system in this compound would likely result in similar absorption bands.

Table 1: Expected UV-Vis Absorption Data for this compound and Related Compounds

Compound/Functional Group Expected λmax (nm) Transition Type
Phenyl Ring ~254 π→π*
Dithiocarbazate Moiety 300 - 360 n→π* and π→π*

Note: The data in this table is predictive and based on the analysis of similar compounds.

The exact position and intensity of these absorption bands can be influenced by the solvent polarity and pH of the medium, which can affect the energy levels of the molecular orbitals involved in the electronic transitions.

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the emission properties of a molecule after it has been excited by absorbing UV or visible light. While many dithiocarbazate derivatives are fluorescent, the emission characteristics are highly dependent on the molecular structure and the presence of substituents.

Generally, aromatic compounds like those containing a phenyl group can exhibit fluorescence. The emission spectrum of this compound would be expected to show a Stokes shift, where the emitted light has a longer wavelength (lower energy) than the absorbed light. The quantum yield and fluorescence lifetime are key parameters that would further characterize its emissive properties. Studies on some dithiocarbamate (B8719985) complexes have shown that the ligands themselves can exhibit fluorescence, which is often quenched upon coordination to a metal ion. researchgate.net This suggests that the free dithiocarbazate ligand in the ammonium salt form could be fluorescent.

Table 2: Predicted Fluorescence Properties of this compound

Parameter Predicted Value/Characteristic
Excitation Wavelength (λex) Corresponds to UV-Vis absorption maxima
Emission Wavelength (λem) > λex (Stokes Shift)
Quantum Yield (ΦF) Moderate to low

Note: The data in this table is predictive and based on the general behavior of similar aromatic and sulfur-containing organic compounds.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound, techniques such as electrospray ionization (ESI) would be suitable for generating the molecular ion.

The mass spectrum would be expected to show a prominent peak corresponding to the protonated parent acid, [C₇H₈N₂S₂ + H]⁺, and potentially a smaller peak for the intact ammonium salt. The fragmentation of the 3-phenyldithiocarbazate moiety would likely proceed through characteristic pathways. Based on the analysis of phenylhydrazine derivatives, fragmentation can occur at the N-N bond and the C-N bond. researchgate.net

Predicted Fragmentation Pathways:

Loss of NH₃: The ammonium counter-ion would readily be lost.

Cleavage of the N-N bond: This would lead to fragments corresponding to the phenylhydrazine and dithiocarboxylate moieties.

Loss of CS₂: A common fragmentation pathway for dithiocarbamates.

Fragmentation of the phenyl ring: Characteristic losses of C₂H₂.

Table 3: Predicted Key Mass Spectrometry Fragments for 3-Phenyldithiocarbazic Acid

m/z (Predicted) Proposed Fragment
185 [C₇H₈N₂S₂ + H]⁺ (Protonated Parent Molecule)
108 [C₆H₅NHNH₂]⁺ (Phenylhydrazine cation)
77 [C₆H₅]⁺ (Phenyl cation)

Note: The m/z values are predicted for the parent acid, 3-phenyldithiocarbazic acid, which would be the primary species observed in the mass spectrum of the ammonium salt.

Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure Determination

The crystal structure would reveal the bond lengths, bond angles, and torsional angles of the 3-phenyldithiocarbazate anion and the ammonium cation. The dithiocarbazate backbone is expected to be relatively planar. nih.gov The phenyl group would be attached to the N3 nitrogen atom, and its orientation relative to the dithiocarbazate plane would be a key conformational feature. The C-S and C=S bond lengths within the dithiocarbazate moiety would provide insight into the electronic delocalization within this group.

Table 4: Expected Hydrogen Bond Interactions in Crystalline this compound

Donor Acceptor Type of Interaction Expected Role in Crystal Packing
N-H (Ammonium) S (Thione) Intermolecular Hydrogen Bond Formation of ion pairs and extended networks
N-H (Ammonium) N (Amine) Intermolecular Hydrogen Bond Linking cations and anions
N-H (Dithiocarbazate) S (Thione of adjacent anion) Intermolecular Hydrogen Bond Formation of dimeric or chain motifs

Note: This table is based on the principles of hydrogen bonding and analysis of related crystal structures.

Dithiocarbazic acids and their derivatives can exist in different tautomeric forms. The two most likely tautomers are the thione form and the thiol form.

Thione form: Characterized by a C=S double bond and an N-H single bond.

Thiol form: Characterized by a C-S single bond, an S-H single bond, and a C=N double bond.

In the solid state, one tautomeric form usually predominates. nih.gov The crystal structure of this compound would definitively establish which tautomer is present in the crystalline phase. The positions of the hydrogen atoms, as determined by X-ray diffraction, would distinguish between the N-H of the thione form and the S-H of the thiol form. In many related structures, the thione tautomer is found to be more stable. nih.gov The existence of specific tautomers can be influenced by the hydrogen bonding network and crystal packing forces.

Coordination Chemistry of 3 Phenyldithiocarbazate Ligands and Their Metal Complexes

Ligand Design Principles and Chelation Modes

The coordinating ability of 3-phenyldithiocarbazate is fundamentally dictated by the presence of multiple donor atoms and the potential for delocalization of electron density within the dithiocarbazate moiety.

The 3-phenyldithiocarbazate anion typically acts as a bidentate ligand, coordinating to metal ions through the nitrogen of the hydrazine (B178648) group and the sulfur of the thiolate group. This N,S-donor set allows for the formation of stable five-membered chelate rings with metal ions. The coordination can also involve the thione sulfur atom, particularly in bridging modes. The lipophilic nature of dithiocarbamates, a related class of compounds, suggests that 3-phenyldithiocarbazate would also readily form complexes that are soluble in organic solvents. nih.gov

In many complexes, the ligand coordinates in a deprotonated, monoanionic form, where the proton from the thiol group is lost upon complexation. This results in a strong M-S bond and a dative M-N bond.

While typically acting as a bidentate N,S-donor ligand, 3-phenyldithiocarbazate and its derivatives can exhibit higher denticity. nih.gov This can be achieved through the formation of Schiff bases, where the terminal amino group is condensed with an aldehyde or ketone. This modification can introduce additional donor atoms, such as oxygen or another nitrogen, leading to tridentate (e.g., ONS) or tetradentate ligands. nih.govnih.gov This versatility allows for the design of ligands with specific coordination pockets tailored for different metal ions and desired geometries. nih.gov

Furthermore, the dithiocarbazate moiety itself can act as a bridging ligand, with the thione sulfur atom coordinating to a second metal center. This can lead to the formation of polynuclear complexes with interesting magnetic and electronic properties.

Synthesis and Characterization of Metal Complexes

Metal complexes of 3-phenyldithiocarbazate are generally synthesized by reacting a salt of the desired metal with the ammonium (B1175870) salt of the ligand in a suitable solvent, often an alcohol or a mixture of alcohol and water. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques, including infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and single-crystal X-ray diffraction.

Transition metals, with their partially filled d-orbitals, readily form complexes with 3-phenyldithiocarbazate. libretexts.org The properties and structures of these complexes are highly dependent on the metal ion, its oxidation state, and the presence of any co-ligands.

Copper(II) Complexes: Copper(II) complexes with dithiocarbazate-based ligands have been synthesized and structurally characterized. For instance, the reaction of copper(II) salts with thiourea (B124793) derivatives, which share similarities with dithiocarbazates, results in complexes where two ligands coordinate to the Cu(II) center in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. semanticscholar.org These complexes can exist as monomers or dimers. semanticscholar.org

Nickel(II) Complexes: Nickel(II) complexes of dithiocarbazates often exhibit a square planar geometry, particularly with strong-field ligands. nih.govacs.org For example, Ni(II) complexes with dithiocarbazate Schiff base ligands have been shown to have a square planar coordination environment with an ONS donor system. nih.govacs.org The resulting complexes are often diamagnetic. With weaker field ligands, octahedral geometries can be observed. researchgate.net

Vanadium(IV) Complexes: Vanadium in the +4 oxidation state, often as the vanadyl ion (VO²⁺), forms stable complexes with dithiocarbazate-based ligands. Non-oxido vanadium(IV) complexes with tridentate ONS dithiocarbazate ligands have been synthesized and shown to possess a rare distorted trigonal prismatic geometry. nih.gov Oxovanadium(IV) complexes with related thiosemicarbazone ligands have also been prepared and characterized. mdpi.com

Palladium(II) Complexes: Palladium(II), with its d⁸ electron configuration, has a strong preference for square planar coordination geometry. mdpi.com It forms stable, four-coordinate complexes with dithiocarbazate ligands, which act as bidentate S,S-donors. mdpi.com The resulting complexes are typically diamagnetic.

Table 1: Examples of Transition Metal Complexes with Dithiocarbazate and Related Ligands
Metal IonLigand TypeCoordination GeometryKey FindingsReference(s)
Ni(II)Dithiocarbazate Schiff baseSquare PlanarLigand acts as a tridentate ONS donor. nih.govacs.org
V(IV)Tridentate ONS dithiocarbazateDistorted Trigonal PrismaticFormation of a rare non-oxido V(IV) complex. nih.gov
Pd(II)Dithiocarbamate (B8719985)Square PlanarLigand acts as a bidentate S,S donor. mdpi.com
Cu(II)Thiourea derivativeBidentate N,S coordinationFormation of monomeric or dimeric structures. semanticscholar.org

Dithiocarbamates are known to form stable complexes with a majority of main group elements. nih.gov For instance, Indium(III) forms a tris(dithiocarbamate) complex where the indium atom is in a hexa-coordinate, slightly disordered octahedral geometry, coordinated to six sulfur atoms from three chelating dithiocarbamate ligands. mdpi.com It is expected that 3-phenyldithiocarbazate would exhibit similar reactivity with main group metal ions, forming stable complexes with various coordination numbers and geometries depending on the size and charge of the metal ion.

Table 2: Example of a Main Group Metal Complex with a Dithiocarbamate Ligand
Metal IonLigandCoordination GeometryKey FindingsReference(s)
In(III)N-methyl-N-phenyl dithiocarbamateDistorted OctahedralMonomeric complex with three bidentate ligands. mdpi.com

The coordination geometry of a metal complex is a result of a delicate balance of factors, including the size and electronic configuration of the metal ion, its oxidation state, and the steric and electronic properties of the ligands. uomustansiriyah.edu.iq

Square Planar: This geometry is common for d⁸ metal ions such as Ni(II) and Pd(II), particularly with strong-field ligands that cause a large splitting of the d-orbital energies. libretexts.orgyoutube.com This arrangement is often energetically favorable for these ions, leading to diamagnetic complexes. libretexts.org

Octahedral: Octahedral geometry is one of the most common coordination geometries for transition metal complexes and is typically found for complexes with a coordination number of six. libretexts.org For dithiocarbazate complexes, this can be achieved when the metal ion coordinates to three bidentate ligands or a combination of multidentate ligands and monodentate ligands. For instance, In(III) forms an octahedral complex with three dithiocarbamate ligands. mdpi.com

Trigonal Prismatic: While less common than octahedral geometry, trigonal prismatic coordination can occur, particularly with certain ligand topologies and electronic configurations. nih.gov Non-oxido Vanadium(IV) complexes with tridentate dithiocarbazate-based ligands have been shown to adopt a distorted trigonal prismatic geometry. nih.gov This geometry is often favored in complexes with d⁰, d¹, and d² metal ions. nih.gov

The oxidation state of the metal also plays a crucial role. Higher oxidation states can often accommodate a higher coordination number, favoring octahedral over square planar geometry. The nature of the ligand, including its steric bulk and the donor atoms involved, will also significantly influence the final coordination geometry of the complex.

Stabilization of Unusual Metal Oxidation States

The 3-phenyldithiocarbazate ligand and its derivatives can be instrumental in stabilizing unusual oxidation states in metal complexes. This is largely attributed to the "redox non-innocent" character of the ligand, meaning the ligand itself can participate in redox reactions, making the assignment of a definitive oxidation state to the central metal atom ambiguous. wikipedia.orgnih.gov Such ligands are of significant interest because of their potential to stabilize uncommon metal species. udel.edu

Theoretical studies, such as those employing density functional theory (DFT), have been used to analyze the stabilization of unusual oxidation states, like M(IV) for iron, cobalt, nickel, and copper in complexes with macrocyclic ligands. researchgate.net While not directly involving 3-phenyldithiocarbazate, these studies highlight the importance of the ligand field in achieving and stabilizing high oxidation states. The stability of higher oxidation states generally increases down a group for transition metals. libretexts.org

It is important to note that while ligand structural features can suggest redox non-innocence, a combination of spectroscopic techniques and theoretical calculations is often necessary to definitively assign the metal's oxidation state. elsevierpure.com

Electrochemical Properties of Coordination Complexes

Redox Behavior of Metal Centers

The electrochemical properties of coordination complexes containing 3-phenyldithiocarbazate ligands are of significant interest as they provide insight into the electronic communication between the metal center and the ligand. Redox reactions in these complexes can be either metal-centered or ligand-centered. wikipedia.org Conventionally, redox processes in coordination compounds are assumed to involve changes in the oxidation state of the central metal ion. wikipedia.orgyoutube.com

Cyclic voltammetry is a key technique used to study the redox behavior of these complexes. For example, the reversible one-electron Fe(III)/Fe(II) redox couple in iron(III) siderophore complexes has been studied using this method. nih.gov The reduction potential of a metal complex is highly dependent on the coordination environment, including the nature of the ligand, the pH of the solution, and the presence of other coordinating species. nih.gov

In the context of 3-phenyldithiocarbazate complexes, the electron-donating or -withdrawing nature of substituents on the phenyl ring can modulate the electron density at the metal center, thereby influencing its redox potential. This tuning of redox properties is crucial for applications in areas such as catalysis.

Ligand-Centered Redox Reactions

A defining feature of complexes with ligands like 3-phenyldithiocarbazate is the possibility of ligand-centered redox reactions. acs.org In such cases, the ligand itself is oxidized or reduced rather than the metal center. This behavior is characteristic of redox-active or non-innocent ligands. wikipedia.orgcaltech.edu The term "non-innocent" was introduced to describe situations where the oxidation state of the ligand is ambiguous. nih.gov

Ligands with extended π-systems and heteroatoms with available lone pairs, such as the dithiocarbazate group, are prone to ligand-centered redox processes. wikipedia.org These reactions can be identified through techniques like cyclic voltammetry, where multiple redox waves may be observed, some corresponding to metal-centered and others to ligand-centered events. acs.org For instance, in some rhodium carbonyl complexes with redox-active N-heterocyclic carbene ligands, the first oxidation wave is attributed to the oxidation of the ligand backbone. nih.gov

The occurrence of ligand-centered redox reactions can have significant implications for the reactivity of the complex. For example, the oxidation of a ligand can lead to subsequent chemical transformations, such as the formation of new bonds. acs.org The ability of the ligand to act as an electron reservoir is a key aspect of its non-innocent character and is crucial for designing catalysts for multi-electron processes. rsc.org

Magnetic Properties and Studies of Metal Complexes

The magnetic properties of coordination complexes provide valuable information about their electronic structure, particularly the number of unpaired electrons and the geometry of the complex. uomustansiriyah.edu.iqlibretexts.org Compounds with unpaired electrons are paramagnetic and are attracted to a magnetic field, while those with all paired electrons are diamagnetic and are weakly repelled by it. iitk.ac.inlibretexts.org

The magnetic moment of a complex is a measure of its paramagnetism and is related to the number of unpaired electrons. iitk.ac.in For first-row transition metal complexes, the spin-only magnetic moment can be a good approximation, but orbital contributions can also be significant. uomustansiriyah.edu.iqiitk.ac.in

In complexes containing 3-phenyldithiocarbazate, the magnetic properties are determined by the oxidation state and spin state of the central metal ion. For example, a high-spin cobalt(II) complex in an octahedral environment would be expected to have three unpaired electrons and a significant magnetic moment. researchgate.net The measured effective magnetic moment (µeff) can help distinguish between different possible geometries and spin states. For instance, high-spin octahedral Co(II) complexes typically exhibit µeff values in the range of 4.30-4.70 B.M., while tetrahedral Co(II) complexes show values between 4.4 and 4.8 µB. researchgate.net

Furthermore, complexes with redox-non-innocent ligands like 3-phenyldithiocarbazate can exhibit interesting magnetic behavior due to intramolecular magnetic coupling between the metal center and any radical character on the ligand. nih.gov This can lead to ferromagnetic or antiferromagnetic interactions, where the spins on the metal and ligand align in a parallel or antiparallel fashion, respectively. dalalinstitute.com The temperature dependence of the magnetic susceptibility can be used to probe these interactions. uomustansiriyah.edu.iqaps.org For example, in antiferromagnetic materials, the magnetic susceptibility decreases rapidly below a critical temperature known as the Néel temperature. libretexts.org

Computational Chemistry and Theoretical Investigations of Ammonium 3 Phenyldithiocarbazate Systems

Density Functional Theory (DFT) Studies for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful quantum mechanical method to investigate the electronic structure and properties of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate calculation of various molecular parameters for compounds like ammonium (B1175870) 3-phenyldithiocarbazate.

Geometry Optimization and Conformational Analysis

The first step in the computational analysis of ammonium 3-phenyldithiocarbazate involves the optimization of its molecular geometry. This process determines the lowest energy arrangement of the atoms in space, providing crucial information on bond lengths, bond angles, and dihedral angles. For the 3-phenyldithiocarbazate anion, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), are employed to achieve a stable conformation.

Conformational analysis of the 3-phenyldithiocarbazate anion would involve exploring the potential energy surface by rotating key single bonds, such as the C-N and N-N bonds, as well as the bond connecting the phenyl group to the nitrogen atom. Studies on similar molecules, like N-phenylcarbamates, have shown that the barrier to rotation around the C(carbonyl)-N bond is significantly influenced by the nature of the substituents on the nitrogen atom. nih.gov For dithiocarbazates, delocalization of the nitrogen lone pair over the N-C=S π-system imparts a double-bond character to the C-N bond, resulting in a rotational barrier. researchgate.net While specific conformational analysis data for this compound is scarce, it is expected that different conformers, arising from the rotation around the N-C and phenyl-N bonds, would exist with small energy differences.

Table 1: Representative Optimized Geometrical Parameters for a Dithiocarbazate Derivative

Parameter Bond Length (Å) / Bond Angle (°)
C=S ~1.67
C-S ~1.76
C-N ~1.34
N-N ~1.38
S-C-S ~125
S-C-N ~115
N-C-N ~120

Note: These are typical values based on DFT calculations of related dithiocarbazate Schiff bases and may vary for this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies)

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining molecular stability and reactivity.

For dithiocarbazate derivatives, the HOMO is often localized on the dithiocarbazate moiety, particularly on the sulfur atoms and the nitrogen lone pairs, while the LUMO can be distributed over the phenyl ring and the C=S bond. In a study of S-benzyl-β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate, the HOMO-LUMO energy gap was calculated to be significant, indicating good stability of the molecule. researchgate.net For benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate, the calculated HOMO and LUMO energies were -0.26751 eV and -0.18094 eV, respectively, resulting in an energy gap of 0.08657 eV, which suggests high chemical reactivity. nih.gov

Table 2: Frontier Molecular Orbital Energies and Energy Gap for a Related Dithiocarbazate Derivative

Parameter Energy (eV)
EHOMO -0.26751
ELUMO -0.18094
ΔE (LUMO-HOMO) 0.08657

Data from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are performed on the optimized geometry to predict the infrared (IR) and Raman spectra of the molecule. These calculations help in the assignment of experimental vibrational bands to specific molecular motions. DFT methods, such as B3LYP, are widely used for this purpose. The calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data, accounting for anharmonicity and other systematic errors in the calculations.

In the analysis of S-benzyl-β-N-(4-NN bischloroaminophenylmethylene)dithiocarbazate, the calculated vibrational frequencies showed good agreement with the experimental FT-IR spectrum. orientjchem.org Key vibrational modes for dithiocarbazates include the N-H stretching, C=N stretching, and the C=S stretching vibrations. For instance, the C=S stretching frequency in dithiocarbazates is typically observed in the range of 1000-1100 cm-1. nih.govresearchgate.net

Table 3: Key Calculated and Experimental Vibrational Frequencies (cm-1) for a Dithiocarbazate Derivative

Vibrational Assignment Calculated Frequency Experimental Frequency
N-H stretch ~3460 ~3138
C=N stretch ~1672 ~1575
C=S stretch ~1139 ~1097

Data from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.govnih.gov

Charge and Spin Density Distribution Analysis

The distribution of electron charge and spin density across a molecule provides valuable information about its reactivity and magnetic properties. Mulliken population analysis is a common method to calculate the partial atomic charges on each atom in a molecule, although other methods like Natural Population Analysis (NPA) are also used. niscpr.res.inresearchgate.net

In dithiocarbazate derivatives, the sulfur and nitrogen atoms are typically the most electronegative, carrying negative partial charges, making them likely sites for electrophilic attack. The hydrogen atoms bonded to nitrogen usually have a positive partial charge. This charge distribution is crucial for understanding intermolecular interactions, such as hydrogen bonding.

Spin density calculations are particularly relevant for radical species. For the anion radical of a dithiocarbazate, the unpaired electron's spin density would likely be delocalized over the N-C-S-S backbone, with significant contributions from the sulfur and nitrogen atoms.

Global Reactivity Parameters Estimation

Global reactivity descriptors, derived from the HOMO and LUMO energies within the framework of conceptual DFT, provide a quantitative measure of a molecule's reactivity. mdpi.comdergipark.org.tr These parameters include:

Chemical Potential (μ): Represents the escaping tendency of electrons from an equilibrium system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Measures the resistance to charge transfer. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1 / 2η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ2 / 2η.

These descriptors are valuable for comparing the reactivity of different molecules and predicting their behavior in chemical reactions. For instance, a molecule with a high chemical potential and a low hardness is considered a good nucleophile.

Table 4: Calculated Global Reactivity Descriptors for a Dithiocarbazate Derivative

Descriptor Value
Chemical Potential (μ) -0.224225 eV
Chemical Hardness (η) 0.043285 eV
Global Softness (S) 11.551 eV-1
Electrophilicity Index (ω) 0.580 eV

Calculated based on HOMO/LUMO energies from a study on benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. nih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a way to study its dynamic behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can model the conformational changes, solvent effects, and transport properties of molecules like this compound in a condensed phase.

Although specific MD simulation studies on this compound are not prevalent in the literature, simulations of related systems, such as dithiocarbamates in aqueous solutions, have been performed. acs.org Such studies can provide insights into how the 3-phenyldithiocarbazate anion interacts with water molecules, the stability of its different conformers in solution, and the dynamics of the ammonium cation around the anion. These simulations are crucial for understanding the behavior of the compound in a realistic biological or chemical environment.

Quantum Chemical Calculations for Reaction Mechanisms and Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, reactivity, and reaction mechanisms of molecules. For this compound, such calculations could provide profound insights into its stability and reactivity.

Theoretical studies on analogous dithiocarbamate (B8719985) and dithiocarbazate systems have successfully employed DFT methods, often using hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), to explore their molecular geometries and electronic properties. nih.gov These studies typically involve the calculation of several key quantum chemical descriptors:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. nih.gov

Molecular Electrostatic Potential (MEP): MEP maps are valuable for identifying the electrophilic and nucleophilic sites within a molecule. nih.gov For a compound like this compound, the MEP would likely show negative potential around the sulfur and nitrogen atoms, indicating their susceptibility to electrophilic attack, and positive potential around the ammonium protons.

Based on studies of similar compounds, a theoretical investigation into the reaction mechanisms of this compound could explore several pathways. For instance, the acid-catalyzed decomposition of N-methyl- and N-phenyldithiocarbamic acids has been shown through DFT calculations to proceed via a proton-transfer step, which is the rate-determining step, followed by the breaking of the N-C bond. acs.org A similar mechanism could be envisaged for the decomposition of the dithiocarbazate moiety under acidic conditions.

Furthermore, dithiocarbazates are well-known precursors for the synthesis of various heterocyclic compounds and metal complexes. nih.govfrontiersin.org Quantum chemical calculations can be employed to model the transition states and reaction energy profiles for these transformations, providing a detailed understanding of the reaction kinetics and thermodynamics.

Table 1: Representative Quantum Chemical Data for a Dithiocarbamic Flavanone Derivative

ParameterValueReference
HOMO Energy-6.2 eV nih.gov
LUMO Energy-1.8 eV nih.gov
HOMO-LUMO Gap4.4 eV nih.gov

This table presents data for a 3-dithiocarbamic flavonoid, a related compound containing the dithiocarbamate functional group, to illustrate the typical values obtained from quantum chemical calculations.

Molecular Docking Studies for Ligand-Protein Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of medicinal chemistry, it is frequently used to predict the binding mode of a small molecule ligand to a protein receptor. While no specific molecular docking studies on this compound are reported, the extensive research on dithiocarbazate Schiff bases and their metal complexes highlights the utility of this approach. nih.govmdpi.comnih.gov

A typical molecular docking workflow for a compound like this compound would involve the following steps:

Preparation of the Ligand: The 3D structure of the this compound molecule would be generated and optimized using computational methods, such as DFT, to obtain a low-energy conformation.

Selection and Preparation of the Protein Target: A protein of interest would be selected based on a therapeutic hypothesis. The 3D structure of the protein, typically obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, removing water molecules, and defining the binding site.

Docking Simulation: A docking program (e.g., AutoDock, Glide) would be used to systematically explore the possible binding poses of the ligand within the protein's active site. The program assigns a score to each pose based on a scoring function that estimates the binding affinity.

Analysis of Results: The predicted binding poses are analyzed to identify the most favorable interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein.

Studies on dithiocarbazate derivatives have shown that the nitrogen and sulfur atoms of the dithiocarbazate moiety are often involved in crucial interactions with protein targets. nih.gov For example, molecular docking of Ni(II) complexes with ONS-donor dithiocarbazate ligands has revealed interactions with various protein targets. mdpi.com These studies demonstrate that the dithiocarbazate scaffold can serve as a versatile platform for designing molecules with specific protein interaction profiles.

Table 2: Illustrative Molecular Docking Results for a Dithiocarbazate Schiff Base Complex

Protein TargetBinding Affinity (kcal/mol)Key Interacting ResiduesReference
B-DNA Dodecamer (1BNA)-8.5Not Specified rsc.org
Cyclin (1w98)-7.9Not Specified rsc.org

This table presents example data from a molecular docking study of a chiral metal-dithiocarbamate complex against DNA and a cyclin protein to showcase the type of information obtained from such simulations.

Reactivity and Catalytic Applications of 3 Phenyldithiocarbazate Systems

General Chemical Reactivity and Transformation Studies

Ammonium (B1175870) 3-phenyldithiocarbazate belongs to the dithiocarbazate class of compounds, which are noted for their chemical versatility and as precursors in the synthesis of various heterocyclic systems. The core reactivity of the phenyldithiocarbazate moiety involves the nucleophilic character of its sulfur and nitrogen atoms, making it a valuable building block in organic synthesis.

A significant chemical transformation of dithiocarbazates is their use in the synthesis of heterocyclic compounds. nih.gov For instance, dithiocarbazate ligands derived from 1,1,1-trifluoro-2,4-pentanedione (B1197229) undergo cyclization to form pyrazoline derivatives upon complexation with Nickel(II). nih.gov This reaction highlights the propensity of the dithiocarbazate backbone to participate in intramolecular cyclization reactions, a key feature of their chemical reactivity. These ligands can coordinate with metal ions in various forms, acting as bi-, tri-, or polydentate systems, which leads to the formation of stable chelates with diverse geometries. nih.gov

The general reactivity of ammonia (B1221849) includes reactions with metal ions to form complexes. For example, ammonia reacts with copper (Cu²⁺) ions to form a deep blue complex, and with silver chloride (AgCl) to form the diamminesilver(I) complex. youtube.com While these are general reactions of ammonia, the ammonium cation in ammonium 3-phenyldithiocarbazate primarily serves as a counter-ion. The principal reactivity is associated with the 3-phenyldithiocarbazate anion.

Catalysis by Metal Complexes of 3-Phenyldithiocarbazate Ligands

Metal complexes containing dithiocarbazate and related thiosemicarbazone ligands have been investigated for their catalytic activities in a range of organic transformations. The sulfur and nitrogen donor atoms of the phenyldithiocarbazate ligand can form stable complexes with various transition metals, including nickel, palladium, and iron, creating catalytically active centers. While literature specifically detailing the catalytic use of this compound complexes is limited, the behavior of analogous structures provides significant insight into their potential applications.

Homogeneous Catalysis Applications

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a primary area of application for metal-dithiocarbazate complexes. researchgate.net These complexes are soluble in common organic solvents, allowing for reactions to occur under mild conditions with high efficiency.

For example, nickel(II) complexes with ligands structurally similar to phenyldithiocarbazate, such as those derived from pyrrole-diphosphine, have been shown to be active homogeneous catalysts for Kumada coupling reactions of aryl chlorides at room temperature. nih.gov Similarly, heteroleptic nickel oxothiolate complexes have demonstrated significant catalytic activity for photocatalytic hydrogen evolution, achieving high turnover numbers (TONs). mdpi.com Iron(II) complexes with scorpionate ligands have been successfully used as homogeneous catalysts for the hydrocarboxylation of cyclohexane (B81311), yielding cyclohexanecarboxylic acid with high selectivity. encyclopedia.pub These examples underscore the potential of metal complexes with sulfur- and nitrogen-containing ligands, like 3-phenyldithiocarbazate, to function as effective homogeneous catalysts.

Specific Reaction Types:

The Sonogashira and Heck reactions are powerful palladium-catalyzed methods for forming carbon-carbon bonds. youtube.comyoutube.comyoutube.com The catalyst's ligand plays a crucial role in the reaction's efficiency. While phosphine (B1218219) ligands are common, nitrogen- and sulfur-containing ligands have been explored as stable alternatives. nih.govrsc.org

Although direct evidence for the use of 3-phenyldithiocarbazate palladium complexes in these reactions is not prominent in the searched literature, related systems show significant promise. For example, palladium complexes with tetradentate Schiff base ligands have been used to catalyze the Sonogashira reaction at room temperature under copper-free conditions, effectively coupling various aryl iodides with alkynes. rsc.org Similarly, palladium complexes with N-heterocyclic carbene (NHC) ligands derived from tetrahydropyrimidinium salts are active in the Heck coupling of aryl bromides. nih.gov The success of these related N- and S-based ligand systems suggests that palladium complexes of 3-phenyldithiocarbazate could be viable catalysts for such C-C coupling transformations.

Table 1: Performance of a Palladium-Schiff Base Complex in Copper-Free Sonogashira Coupling This table presents data for a related Schiff-base palladium complex to illustrate typical catalytic performance in Sonogashira reactions.

EntryAryl HalideAlkyneBaseTime (h)Yield (%)Reference
1IodobenzenePhenylacetyleneK₂CO₃598 rsc.org
24-IodoanisolePhenylacetyleneK₂CO₃696 rsc.org
34-IodonitrobenzenePhenylacetyleneK₂CO₃499 rsc.org
41-IodonaphthalenePhenylacetyleneK₂CO₃695 rsc.org
5Iodobenzene1-HeptyneK₂CO₃885 rsc.org

The catalytic oxidation of alkanes like cyclohexane is a chemically challenging but industrially important reaction. Iron complexes are often studied for this transformation due to iron's low cost and environmental friendliness. The ligand environment around the iron center is critical for catalytic activity and selectivity.

Mononuclear iron(III) complexes have been shown to effectively catalyze the oxidation of cyclohexane to cyclohexanol (B46403) and cyclohexanone (B45756) using oxidants like hydrogen peroxide or tert-butyl hydroperoxide. researchgate.net For example, an iron(III) complex derived from Nʹ-acetylpyrazine-2-carbohydrazide, [Fe(HL)(NO₃)(H₂O)₂]NO₃, displays significant catalytic activity, particularly under microwave irradiation, yielding up to 38% of the oxidized products with high selectivity for the alcohol. researchgate.netmdpi.com The catalytic cycle is believed to proceed via a radical mechanism. mdpi.com While these studies use different N,O-donor ligands, they establish a clear precedent for the use of iron(III) complexes in homogeneous cyclohexane oxidation. encyclopedia.pubresearchgate.net It is plausible that an iron(III) complex of 3-phenyldithiocarbazate, with its N,S-donor set, could also exhibit catalytic activity for this type of oxidation.

Table 2: Cyclohexane Oxidation by Different Iron(III) Complexes This table summarizes results for various Fe(III) complexes with an N,O-donor ligand to illustrate catalytic performance in cyclohexane oxidation.

CatalystEnergy SourceTime (h)Total Yield (%) (Alcohol + Ketone)Selectivity for Alcohol (%)Reference
[Fe(HL)(NO₃)(H₂O)₂]NO₃Microwave314.986 mdpi.com
[Fe(HL)Cl₂]Microwave310.488 mdpi.com
[Fe(HL)Cl(µ-OMe)]₂Microwave314.485 mdpi.com
[Fe(HL)(NO₃)(H₂O)₂]NO₃Ultrasound322.895 mdpi.com
[Fe(HL)(NO₃)(H₂O)₂]NO₃Conventional Heating316.194 mdpi.com

Influence of Ligand Structure and Metal Type on Catalytic Activity

The catalytic performance of 3-phenyldithiocarbazate systems is intricately linked to the structural features of the ligand and the nature of the coordinated metal ion.

Effect of Ligand Substitution:

Role of the Metal Center:

The choice of the transition metal is a critical determinant of the catalytic properties of the complex. Different metals exhibit distinct redox potentials and coordination geometries, leading to varied catalytic activities and selectivities.

Iron (Fe): Iron complexes of dithiocarbazate Schiff bases have demonstrated high activity in the oxidation of cyclohexane, yielding cyclohexanol and cyclohexanone. researchgate.net The catalytic efficiency is dependent on reaction parameters such as temperature and oxidant concentration.

Copper (Cu): Copper(II) complexes are also effective catalysts for oxidation reactions. The geometry of the copper complex, which can be influenced by the dithiocarbazate ligand, plays a significant role in its catalytic performance. cnr.it

Nickel (Ni) and Cobalt (Co): Nickel(II) and Cobalt(II) complexes of dithiocarbazate derivatives have been synthesized and characterized, with studies indicating their potential as catalysts in various organic reactions, although they sometimes exhibit lower activity compared to their iron and copper counterparts in oxidation reactions. researchgate.net

Below is an interactive table summarizing the catalytic activity of different metal complexes with dithiocarbazate-type ligands in the oxidation of cyclohexane.

Catalyst (Metal)SubstrateOxidantMajor ProductsConversion (%)Selectivity (%)Reference
Fe(III)-Schiff BaseCyclohexaneTBHPCyclohexanol, CyclohexanoneHigh96 researchgate.net
Cu(II)-Schiff BaseCyclohexaneTBHPCyclohexanol, CyclohexanoneModerate- researchgate.net
Ni(II)-Schiff BaseCyclohexaneTBHPCyclohexanol, CyclohexanoneLower- researchgate.net
Co(II)-Schiff BaseCyclohexaneTBHPCyclohexanol, CyclohexanoneLower- researchgate.net
Mn(II)-Schiff BaseCyclohexaneTBHPCyclohexanol, CyclohexanoneModerate- researchgate.net
Zn(II)-Schiff BaseCyclohexaneTBHPCyclohexanol, CyclohexanoneLow- researchgate.net

Note: TBHP stands for tert-butyl hydroperoxide. The data is based on studies of dithiocarbazate Schiff base complexes, which are structurally related to 3-phenyldithiocarbazate systems.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathways of catalytic reactions involving 3-phenyldithiocarbazate-metal complexes is crucial for optimizing catalyst design and reaction conditions. While detailed mechanistic studies specifically for 3-phenyldithiocarbazate systems are emerging, insights can be drawn from related dithiocarbamate (B8719985) and thiosemicarbazone complexes.

For oxidation reactions, a commonly proposed mechanism involves the formation of a high-valent metal-oxo species as the active oxidant. mdpi.com In the case of cyclohexane oxidation catalyzed by an iron(III)-dithiocarbazate complex with an oxidant like tert-butyl hydroperoxide (TBHP), the catalytic cycle is thought to proceed as follows:

Activation of the Oxidant: The iron(III) catalyst reacts with TBHP to form a highly reactive iron-oxo or iron-peroxo intermediate.

Hydrogen Abstraction: This reactive intermediate abstracts a hydrogen atom from the cyclohexane substrate, generating a cyclohexyl radical.

Oxygen Rebound: The cyclohexyl radical then reacts with the hydroxylated iron species in a "rebound" step to form cyclohexanol.

Further Oxidation: Cyclohexanol can be further oxidized to cyclohexanone under the reaction conditions.

Catalyst Regeneration: The catalyst is regenerated to its initial iron(III) state, completing the catalytic cycle.

Supramolecular Chemistry and Crystal Engineering of Ammonium 3 Phenyldithiocarbazate and Its Complexes

Intermolecular Interactions in Solid-State Structures

The solid-state architecture of a molecular crystal is governed by a complex interplay of attractive and repulsive forces between adjacent molecules. These non-covalent interactions, though individually weak, collectively dictate the crystal packing and, consequently, the material's macroscopic properties. For a compound like Ammonium (B1175870) 3-phenyldithiocarbazate, which features a rich combination of hydrogen bond donors and acceptors, a phenyl ring, and polarizable sulfur atoms, a diverse array of intermolecular interactions would be anticipated.

Hydrogen Bonding (N-H...O, N-H...S, C-H...S, O-H...O)

Hydrogen bonding is a critical directional interaction that significantly influences the formation of predictable supramolecular synthons. In the hypothetical crystal structure of Ammonium 3-phenyldithiocarbazate, several types of hydrogen bonds would be expected to play a primary role. The ammonium cation (NH₄⁺) is a potent hydrogen bond donor, capable of forming strong N-H···S bonds with the sulfur atoms of the dithiocarbazate anion. Additionally, the N-H group of the phenyldithiocarbazate moiety itself can act as a hydrogen bond donor.

π-π Stacking Interactions

The presence of the phenyl group in this compound makes it a candidate for π-π stacking interactions. These interactions occur between the electron-rich π-systems of aromatic rings and are crucial in the organization of many organic molecules. Depending on the relative orientation of the phenyl rings in the crystal lattice, these could manifest as face-to-face or offset stacking arrangements. The interplay between hydrogen bonding and π-π stacking would be a key determinant of the final crystal architecture, as these forces can either compete or cooperate in directing the molecular assembly.

Hirshfeld Surface Analysis for Quantifying Intermolecular Contacts

To quantitatively and qualitatively analyze the full spectrum of intermolecular interactions within a crystal structure, Hirshfeld surface analysis is an invaluable tool. This method partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, a detailed picture of the molecular environment emerges.

For this compound, a Hirshfeld surface analysis would enable the visualization of donor and acceptor regions for hydrogen bonding. The generation of a 2D fingerprint plot, which is a histogram of the distances from the Hirshfeld surface to the nearest nucleus inside and outside the surface (dᵢ and dₑ respectively), would provide a quantitative summary of the intermolecular contacts. Specific spikes on this plot would correspond to distinct types of interactions, such as N-H···S or C-H···π contacts, and the percentage contribution of each interaction to the total Hirshfeld surface area could be calculated.

Hypothetical Hirshfeld Surface Analysis Data for this compound

Interaction TypePercentage Contribution to Hirshfeld Surface
H···H~40-50%
S···H~25-35%
C···H~10-15%
N···H~5-10%
Other<5%

This table is illustrative and represents typical values for related organic salts. Actual values would depend on the determined crystal structure.

Crystal Packing Architectures and Polymorphism

The manner in which molecules are arranged in a crystal is known as the crystal packing. This arrangement is a direct consequence of the intermolecular forces discussed previously. The combination of strong hydrogen bonds from the ammonium ion and the dithiocarbazate group, along with potential π-stacking of the phenyl rings, could lead to various packing motifs, such as layered structures, herringbone patterns, or complex 3D networks.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in molecular solids. Different polymorphs of this compound would arise from different arrangements of molecules, driven by subtle changes in the balance of intermolecular forces. Each polymorph would exhibit distinct physical properties, and their discovery would be crucial for understanding the material's behavior.

Principles of Crystal Engineering and Molecular Tectonics

Crystal engineering is the design and synthesis of functional solid-state structures with desired properties, based on an understanding of intermolecular interactions. The functional groups within this compound (ammonium, phenyl, dithiocarbazate) act as "molecular tectons" or building blocks. By understanding the preferential interactions of these groups, it is possible to predict and control the resulting supramolecular architecture.

For instance, by modifying the phenyl ring with different substituents, one could systematically tune the electronic properties and steric profile of the molecule. This would, in turn, alter the balance of intermolecular forces, potentially leading to new crystal structures with different packing arrangements. This approach allows for the rational design of materials with specific optical, electronic, or mechanical properties. The study of this compound and its derivatives, once crystallographically characterized, would serve as a valuable case study in the application of these principles.

Influence of Counterions and Solvent on Crystal Formation and Morphology

The deliberate control of crystal formation and morphology is a central theme in supramolecular chemistry and crystal engineering. For ionic compounds such as this compound and its complexes, the choice of counterion and the crystallization solvent are critical variables that can profoundly influence the resulting solid-state architecture. These factors dictate the nature of non-covalent interactions, which in turn govern the packing of molecules and ions in the crystal lattice, ultimately defining the macroscopic properties of the crystalline material.

The crystal lattice of an ionic compound is a delicate balance of attractive and repulsive forces. The introduction of different counterions can significantly alter this balance. In the context of phenyldithiocarbazate salts, the counterion's size, shape, and capacity for hydrogen bonding can direct the supramolecular assembly. While specific studies on this compound are limited, principles derived from related dithiocarbamate (B8719985) and dithiolate complexes illustrate the potential impact of counterions. For instance, bulky or irregularly shaped counterions can disrupt otherwise simple packing motifs, leading to the formation of more complex, lower-symmetry crystal structures. Conversely, small, spherical counterions that can participate in strong, directional interactions like hydrogen bonding may promote highly ordered, high-symmetry structures.

Research on related metal dithiolate salts has shown that the interplay between the anion and the counterion, mediated by the solvent, dictates the final supramolecular architecture. For example, the presence of specific counterions can facilitate charge-assisted hydrogen bonds between the counterion and the dithiolate ligand, stabilizing particular packing arrangements.

The following table summarizes the potential effects of different counterions on the crystal packing of dithiocarbazate-type salts, based on established principles of crystal engineering.

Counterion TypePotential Influence on Crystal Packing of Dithiocarbazate Salts
Small, hard cations (e.g., Li+, Na+)Can lead to dense packing and strong ion pairing. May promote the formation of simple, high-symmetry lattices.
Large, soft cations (e.g., Cs+, [N(CH₃)₄]+)May lead to less dense packing and the formation of channels or cavities within the crystal structure. Can influence the conformation of the dithiocarbazate anion.
Cations capable of hydrogen bonding (e.g., NH₄⁺, primary/secondary ammonium ions)Can form strong and directional hydrogen bonds with the dithiocarbazate anion, leading to the formation of specific supramolecular synthons and influencing the overall dimensionality of the structure (e.g., chains, layers, 3D networks).
Bulky, asymmetric organic cationsCan disrupt regular packing, leading to lower symmetry crystal structures. May introduce π-π stacking interactions if aromatic rings are present.

Similarly, the choice of crystallization solvent can have a profound impact on the crystal morphology of dithiocarbazate compounds. The table below outlines the expected influence of different solvent properties.

Solvent PropertyInfluence on Crystal Formation and Morphology
Polarity Polar solvents can stabilize polar crystal faces, potentially leading to different crystal habits compared to non-polar solvents. rsc.org
Hydrogen Bonding Capability Solvents capable of hydrogen bonding can compete with or participate in the hydrogen bonding network of the crystal, affecting the resulting supramolecular structure. rsc.org
Size and Shape Bulky solvent molecules may be difficult to incorporate into the crystal lattice, while smaller molecules may readily form solvates.
Solubility The solubility of the compound in a particular solvent affects the supersaturation, which in turn influences nucleation and crystal growth rates, thereby impacting crystal size and quality.

Advanced Materials Science Applications Derived from 3 Phenyldithiocarbazate Systems

Development of Stimuli-Responsive Materials

Stimuli-responsive, or "smart," materials are capable of undergoing significant changes in their properties in response to external triggers. The inherent chemical functionalities within the 3-phenyldithiocarbazate scaffold make it a promising candidate for designing such materials, particularly those sensitive to pH and redox stimuli.

Polymers and nanostructures incorporating the 3-phenyldithiocarbazate moiety can exhibit pH-responsiveness due to the presence of the hydrazine (B178648) group and the dithiocarbamic acid precursor. rsc.orgnih.govrsc.org These groups can be protonated or deprotonated depending on the ambient pH, leading to changes in solubility, conformation, and self-assembly behavior. rsc.orgnih.govnih.gov For instance, in acidic conditions, the protonation of the nitrogen atoms can induce electrostatic repulsion, causing the material to swell or dissolve. Conversely, in neutral or basic conditions, the deprotonated form may lead to collapse or aggregation. This behavior is crucial for applications such as controlled drug delivery, where a change in pH can trigger the release of a therapeutic agent. nih.gov

Furthermore, the dithiocarbamate (B8719985) and disulfide functionalities introduce redox sensitivity. nih.govrsc.orgnih.gov The disulfide bond, in particular, is known to be cleaved in reducing environments, such as those found within certain cellular compartments. nih.govrsc.org This redox-triggered cleavage can be harnessed to design biodegradable materials or drug delivery systems that release their payload in response to specific biological signals. The dithiocarbamate group itself can participate in redox reactions, further expanding the possibilities for creating redox-responsive materials. nih.gov

Table 1: Potential Stimuli-Responsive Behavior of 3-Phenyldithiocarbazate Derivatives

StimulusResponsive MoietyPotential Material Response
pHHydrazine, Dithiocarbamic acidSwelling/Collapse, Dissolution/Precipitation, Conformational Changes
RedoxDithiocarbamate, DisulfideCleavage of crosslinks, Degradation, Drug Release

Applications in Chemical Sensing and Detection Technologies

The ability of the dithiocarbazate group to act as a potent chelating agent for a wide range of metal ions forms the basis for its application in chemical sensing. sysrevpharm.orgmdpi.com Schiff bases and other derivatives of 3-phenyldithiocarbazate can be designed as highly selective and sensitive colorimetric or fluorescent chemosensors. rsc.orgias.ac.inresearchgate.net

Upon coordination with a specific metal ion, the electronic properties of the ligand are altered, leading to a discernible change in its absorption or emission spectrum. nih.govnih.gov This can manifest as a visible color change (colorimetric sensing) or an enhancement or quenching of fluorescence (fluorometric sensing). rsc.orgmdpi.com For example, a sensor incorporating the 3-phenyldithiocarbazate framework could be designed to exhibit a specific color change in the presence of heavy metal ions like mercury or lead, enabling their visual detection in environmental samples. nih.govnih.gov

The selectivity of these sensors can be fine-tuned by modifying the substituents on the phenyl ring or by altering the coordination environment around the metal-binding site. ias.ac.inresearchgate.net The development of such chemosensors offers a cost-effective and rapid alternative to traditional analytical techniques for the detection of various metal ions in biological and environmental systems. mdpi.com

Table 2: Sensing Mechanisms of 3-Phenyldithiocarbazate-Based Chemosensors

Sensing TypePrincipleObservable ChangeTarget Analytes
ColorimetricChange in electronic absorption upon metal chelationVisible color changeHeavy metal ions (e.g., Cu²⁺, Ni²⁺, Hg²⁺)
FluorometricModulation of fluorescence (enhancement or quenching) upon metal chelationChange in fluorescence intensity or wavelengthTransition metal ions (e.g., Zn²⁺)

Integration into Nanomaterials and Hybrid Systems

The strong affinity of the sulfur atoms in the dithiocarbamate group for noble metal surfaces makes 3-phenyldithiocarbazate and its derivatives excellent capping ligands for the synthesis and stabilization of nanoparticles, particularly gold nanoparticles. rsc.orgpsu.educapes.gov.br These ligands can be readily adsorbed onto the surface of growing nanoparticles, preventing their aggregation and controlling their size and shape. unibo.it

The resulting functionalized nanoparticles are highly stable and can be dispersed in various solvents. rsc.orgresearchgate.net The phenyl group of the ligand provides a handle for further modification, allowing for the attachment of other functional molecules, such as DNA, peptides, or drugs. researchgate.net This versatility opens up a wide range of applications in areas like nanomedicine, catalysis, and diagnostics. For instance, dithiocarbamate-stabilized gold nanoparticles can be used as carriers for targeted drug delivery or as contrast agents in bioimaging. researchgate.net

The in-situ generation of dithiocarbamate ligands from the reaction of an amine with carbon disulfide provides a facile method for creating stable gold nanoparticle-oligonucleotide conjugates. researchgate.net This approach highlights the synthetic utility of dithiocarbamate chemistry in the bottom-up fabrication of complex nanomaterials.

Potential in Optoelectronic Materials

The coordination of 3-phenyldithiocarbazate with various metal ions can lead to the formation of complexes with interesting photophysical properties, suggesting their potential use in optoelectronic devices. mdpi.comrsc.org Metal complexes containing sulfur-rich ligands are known to exhibit luminescence and can be employed as emitters in organic light-emitting diodes (OLEDs). nih.govrsc.orgcapes.gov.brresearchgate.netresearchgate.net

The electronic properties of these complexes, such as their absorption and emission wavelengths, can be tuned by changing the metal center or by modifying the ligand structure. rsc.orgnih.gov For example, the introduction of different substituents on the phenyl ring of the 3-phenyldithiocarbazate ligand can alter the energy levels of the resulting metal complex, leading to changes in its emission color.

Furthermore, the ability of these complexes to participate in photoinduced electron transfer processes makes them candidates for applications in photovoltaics and photocatalysis. nih.gov Photoactive metal complexes can be designed to absorb light and then initiate chemical reactions, such as the degradation of pollutants or the production of solar fuels. While the direct application of ammonium (B1175870) 3-phenyldithiocarbazate in this field is still emerging, the broader class of dithiocarbamate and dithiocarbazate metal complexes shows significant promise. mdpi.com

Design of New Ligand Scaffolds for Advanced Materials

The 3-phenyldithiocarbazate molecule serves as a versatile building block for the design of more complex and functional ligand scaffolds. rsc.orgnih.gov The reactivity of the hydrazine and dithiocarbamate moieties allows for a wide range of chemical transformations, enabling the synthesis of multidentate and multifunctional ligands. sysrevpharm.orgmdpi.com

For example, condensation of the hydrazine group with aldehydes or ketones can yield Schiff base ligands with enhanced coordination capabilities and tailored electronic properties. nih.gov These Schiff base ligands can then be used to create metal complexes with specific geometries and reactivities. The dithiocarbamate group can also be modified to introduce additional donor atoms or functional groups, leading to the formation of ligands that can bind to multiple metal centers or act as bridges between them.

This "privileged ligand" approach allows for the rational design of materials with desired properties, such as catalytic activity, magnetic behavior, or specific recognition capabilities. nih.gov The synthetic versatility of the 3-phenyldithiocarbazate scaffold makes it a valuable tool for chemists and materials scientists seeking to create new functional materials. rsc.org

Conclusion and Future Research Directions

Summary of Key Findings in 3-Phenyldithiocarbazate Research

Research into 3-phenyldithiocarbazate and its related Schiff bases has yielded a wealth of knowledge. A primary achievement has been the successful synthesis and characterization of a diverse array of transition metal complexes. These studies have demonstrated the ligand's ability to coordinate with various metal ions through different donor atoms, leading to a range of coordination numbers and geometries, including square planar and distorted square planar structures. frontiersin.orgnih.gov The structural modifications, often achieved through the introduction of different organic substituents, have been shown to significantly influence the biological and chemical properties of the resulting complexes. nih.gov

Spectroscopic and crystallographic analyses have been instrumental in elucidating the structures of these compounds. frontiersin.orgnih.gov Single-crystal X-ray diffraction has provided definitive proof of coordination modes and has been crucial in understanding the supramolecular interactions, such as π-π stacking and hydrogen bonding, that govern the crystal packing. frontiersin.orgnih.gov Furthermore, techniques like Hirshfeld surface analysis have offered deeper insights into the intermolecular contacts within these structures. frontiersin.orgnih.gov

Emerging Avenues in Synthetic Chemistry

The future of 3-phenyldithiocarbazate chemistry will likely focus on the development of more efficient and sustainable synthetic methodologies. There is a growing trend towards "green chemistry" approaches, which emphasize the use of environmentally benign solvents, renewable energy sources, and solvent-free reaction conditions to improve efficiency and cost-effectiveness. researchgate.net The development of metal-free synthesis protocols is another area of interest, aiming to reduce the environmental impact of these chemical processes. researchgate.net

A significant opportunity lies in the creation of novel dithiocarbazate derivatives through innovative synthetic strategies. The "click chemistry" concept, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), presents a powerful tool for the regioselective synthesis of complex triazole-containing dithiocarbazates. mdpi.com This method allows for the precise introduction of various functional groups, opening up possibilities for fine-tuning the ligand's properties for specific applications. mdpi.comrsc.org The synthesis of multifunctional ligands, capable of bridging multiple metal centers or incorporating other functionalities, is another promising direction.

Prospects in Advanced Coordination Chemistry and Catalysis

The rich coordination chemistry of 3-phenyldithiocarbazate ligands provides a strong foundation for the development of advanced catalytic systems. While research has traditionally focused on their biological applications, the catalytic potential of their metal complexes remains a largely untapped area. The ability of these ligands to stabilize various transition metals in different oxidation states suggests their potential use in a wide range of catalytic transformations.

Future research should explore the application of these complexes in catalysis, including oxidation, reduction, and carbon-carbon coupling reactions. mdpi.com For instance, iridium complexes have shown promise in photocatalytic applications within living cells, suggesting a potential avenue for dithiocarbazate-based iridium complexes. nih.gov The development of catalysts from non-precious metals like iron, cobalt, and nickel is particularly attractive from an economic and sustainability perspective. nih.gov Furthermore, the synthesis of metal-organic frameworks (MOFs) and coordination polymers using dithiocarbazate linkers could lead to novel heterogeneous catalysts with enhanced stability and reusability. The modification of transition metal catalysts with carbon, nitrogen, or phosphorus can significantly alter their catalytic activity, an approach that could be applied to dithiocarbazate complexes. rsc.org

Future Directions in Computational and Supramolecular Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding the electronic structure and reactivity of dithiocarbazate complexes. nih.gov Future computational work can be directed towards several key areas. Predictive modeling can be employed to design new ligands with tailored electronic and steric properties for specific applications. DFT calculations can also be used to elucidate reaction mechanisms in catalytic cycles, providing valuable insights for catalyst optimization.

The ability of 3-phenyldithiocarbazate derivatives to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, makes them excellent building blocks for supramolecular chemistry. nih.gov Future research could focus on the rational design of self-assembling systems based on these ligands. This could lead to the construction of complex architectures like cages, capsules, and polymers with applications in molecular recognition, sensing, and drug delivery. The study of host-guest chemistry involving dithiocarbazate-based supramolecular assemblies is another exciting prospect.

Outlook for Materials Science Applications

The unique properties of 3-phenyldithiocarbazate complexes make them promising candidates for a variety of materials science applications. Their coordination to metal ions can result in materials with interesting electronic, optical, and magnetic properties. For instance, the development of dithiocarbazate-based single-molecule magnets (SMMs) and molecular conductors is a viable research direction.

The synthesis of nanomaterials using dithiocarbazate complexes as precursors is another emerging area. rsc.org Thermal decomposition of these complexes can lead to the formation of metal sulfide (B99878) or phosphide (B1233454) nanoparticles with controlled size and morphology. researchgate.net These nanomaterials could find applications in areas such as catalysis, electronics, and energy storage. Furthermore, the incorporation of dithiocarbazate complexes into polymer matrices could lead to the development of new functional materials with applications as sensors, coatings, and advanced optical materials.

Q & A

Basic Research Questions

Q. What are the standard laboratory protocols for synthesizing Ammonium 3-phenyldithiocarbazate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves refluxing phenylhydrazine with carbon disulfide in an ammonium hydroxide solution, followed by crystallization. Purification can be achieved via recrystallization using ethanol-water mixtures. Purity validation requires techniques like NMR (¹H/¹³C) for structural confirmation, elemental analysis for stoichiometric verification, and HPLC for assessing impurities (>99% purity thresholds) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies dithiocarbazate S-H and N-H stretching bands (2500–2600 cm⁻¹ and 3200–3350 cm⁻¹, respectively).
  • NMR : ¹H NMR detects aromatic protons (δ 6.8–7.5 ppm) and NH₄⁺ protons (δ ~5.5 ppm in D₂O).
  • Mass Spectrometry (ESI-MS) : Confirms molecular ion peaks ([M+H]⁺ expected at m/z ~211).
    Cross-validation with X-ray crystallography resolves ambiguities in structural assignments .

Q. What are the primary research applications of this compound in coordination chemistry?

  • Methodological Answer : The compound serves as a versatile ligand for transition metals (e.g., Cu²⁺, Ni²⁺), forming complexes with applications in catalysis and materials science. To study coordination modes, researchers should employ UV-Vis spectroscopy to monitor metal-ligand charge transfer bands and cyclic voltammetry to assess redox activity .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : A 2³ factorial design can evaluate variables like temperature (25–60°C), molar ratio (1:1–1:2, phenylhydrazine:CS₂), and reaction time (4–12 hrs). Response surface methodology (RSM) identifies optimal conditions (e.g., 45°C, 1:1.5 ratio, 8 hrs), validated via ANOVA (p < 0.05). This approach minimizes trial-and-error inefficiencies .

Q. How do researchers resolve contradictions in reported coordination behavior of this compound with lanthanides?

  • Methodological Answer : Discrepancies in binding modes (e.g., monodentate vs. bidentate) require multi-technique reconciliation:

  • X-ray Absorption Spectroscopy (XAS) : Determines bond distances/coordination numbers.
  • DFT Calculations : Model ligand-field effects and stability of coordination geometries.
  • Magnetic Susceptibility : Tests theoretical predictions (e.g., deviations from Curie-Weiss behavior). Comparative analysis across studies must account for solvent polarity and counterion effects .

Q. What computational methods are suitable for modeling the reactivity of this compound in catalytic cycles?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculates activation energies for ligand substitution reactions (e.g., B3LYP/6-311+G(d,p) basis set).
  • Molecular Dynamics (MD) : Simulates solvent interactions during catalysis (e.g., aqueous vs. DMF environments).
  • NBO Analysis : Identifies charge transfer mechanisms in metal-ligand adducts. Validation via experimental kinetics (e.g., stopped-flow spectroscopy) bridges computational and empirical data .

Q. How to design a mechanistic study for this compound’s role in photoinduced electron-transfer reactions?

  • Methodological Answer :

  • Laser Flash Photolysis : Measures transient absorption spectra to track excited-state lifetimes.
  • Quenching Experiments : Use sacrificial electron donors (e.g., triethylamine) to quantify charge separation efficiency.
  • EPR Spectroscopy : Detects radical intermediates (e.g., ligand-centered radicals at g ≈ 2.003). Control experiments with deuterated solvents isolate solvent effects .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported solubility profiles of this compound?

  • Methodological Answer : Contradictions (e.g., solubility in polar vs. non-polar solvents) may stem from:

  • Particle Size Effects : Use dynamic light scattering (DLS) to assess aggregation states.
  • pH-Dependent Solubility : Conduct potentiometric titrations to map solubility vs. pH (pKa determination).
  • Thermodynamic vs. Kinetic Solubility : Distinguish via shake-flask method (equilibrium) vs. nephelometry (kinetic). Standardize solvent pre-saturation protocols .

Methodological Framework Integration

Q. What theoretical frameworks guide the study of this compound’s bioinorganic applications?

  • Methodological Answer : Ligand-centered reactivity can be contextualized under:

  • Hard-Soft Acid-Base (HSAB) Theory : Predicts preferential binding to soft acids (e.g., Pt²⁺).
  • Molecular Orbital Theory : Explains electronic transitions in UV-Vis spectra.
  • Marcus Theory : Models electron-transfer kinetics in catalytic cycles. Align experimental design with these frameworks to ensure theoretical coherence .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.